synthesis of 3-(Isopropyl(methyl)amino)propanoic acid
synthesis of 3-(Isopropyl(methyl)amino)propanoic acid
An In-depth Technical Guide to the Synthesis of 3-(Isopropyl(methyl)amino)propanoic Acid
Abstract: This guide provides a comprehensive overview of the , a tertiary amino acid of interest in pharmaceutical and chemical research. We will dissect two primary synthetic strategies, with a detailed focus on a robust and scalable route involving a Michael addition. The narrative emphasizes the rationale behind methodological choices, offering field-proven insights into reaction mechanisms, optimization, and potential pitfalls. This document is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded approach to the preparation of this compound.
Introduction and Strategic Overview
3-(Isopropyl(methyl)amino)propanoic acid, also known as N-isopropyl-N-methyl-β-alanine, is a substituted β-amino acid. Its structure incorporates a tertiary amine, making it a valuable building block for more complex molecules and a potential scaffold in medicinal chemistry. The synthesis of such compounds requires careful strategic planning to avoid common issues like over-alkylation and to ensure high purity of the final product.
| Compound Identifier | Data |
| IUPAC Name | 3-[methyl(propan-2-yl)amino]propanoic acid[1] |
| Synonyms | N-isopropyl-N-methyl-beta-alanine |
| Molecular Formula | C₇H₁₅NO₂[1] |
| Molecular Weight | 145.20 g/mol |
This guide will focus on a logical, multi-step synthesis that prioritizes yield, purity, and scalability. We will begin with a retrosynthetic analysis to logically deconstruct the target molecule into readily available starting materials.
Retrosynthetic Analysis
A retrosynthetic approach allows us to identify the most logical bond disconnections and corresponding synthetic reactions. For 3-(Isopropyl(methyl)amino)propanoic acid, two primary disconnections are considered:
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C-N Bond Disconnection: This is the most logical approach. Breaking the bond between the nitrogen and the β-carbon of the propanoic acid chain suggests a conjugate addition reaction. This leads us to a key intermediate, N-isopropyl-N-methylamine, and an acrylate derivative.
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Isopropyl-N Bond Disconnection: This suggests the alkylation of a precursor, N-methyl-β-alanine. While seemingly direct, this route is fraught with challenges, as we will discuss.
Caption: Retrosynthetic analysis of the target molecule.
Based on this analysis, Route 1 presents a more controlled and reliable pathway. Direct alkylation of amines is notoriously difficult to manage, often leading to a mixture of secondary, tertiary, and even quaternary ammonium salts due to the increasing nucleophilicity of the alkylated products.[2][3]
Recommended Synthetic Pathway: Michael Addition
This strategy is divided into three core stages:
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Synthesis of the key nucleophile: N-isopropyl-N-methylamine.
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Aza-Michael addition of the amine to an acrylate ester.
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Saponification (hydrolysis) of the resulting ester to yield the final carboxylic acid.
Caption: Overall workflow of the recommended synthetic route.
Stage 1: Synthesis of N-Isopropyl-N-methylamine via Reductive Amination
Principle: Direct alkylation of methylamine with an isopropyl halide is inefficient due to polyalkylation.[3][4] A superior method is reductive amination, which converts a carbonyl group and an amine into a more substituted amine via an imine intermediate.[5] This one-pot reaction is highly efficient and avoids over-alkylation issues.[2] We will use acetone and methylamine, with sodium borohydride as the reducing agent.
Caption: Mechanism of Reductive Amination.
Experimental Protocol:
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Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and an ice bath, add methylamine (40% solution in water, 1.2 eq) and methanol (200 mL).
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Imine Formation: Cool the solution to 0-5 °C. Slowly add acetone (1.0 eq) dropwise over 30 minutes, maintaining the temperature below 10 °C. Stir for an additional hour at this temperature to facilitate imine formation.
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Reduction: In a separate beaker, dissolve sodium borohydride (NaBH₄, 1.5 eq) in a small amount of water. Add the NaBH₄ solution to the reaction mixture portion-wise, ensuring the temperature does not exceed 20 °C. Vigorous gas evolution (hydrogen) will be observed.
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Workup: After the addition is complete, remove the ice bath and stir the mixture at room temperature for 3 hours. Carefully quench the reaction by the slow addition of 1M HCl until the solution is acidic (pH ~2).
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Isolation: Extract the acidic aqueous layer with diethyl ether (2 x 50 mL) to remove any unreacted acetone. Basify the aqueous layer to pH >12 with solid NaOH. Extract the product into diethyl ether (3 x 75 mL).
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Purification: Dry the combined organic extracts over anhydrous magnesium sulfate (MgSO₄), filter, and carefully remove the solvent by rotary evaporation. The resulting oil can be further purified by distillation if necessary.
Stage 2: Aza-Michael Addition
Principle: This reaction involves the conjugate addition of the synthesized N-isopropyl-N-methylamine to methyl acrylate. The amine acts as a nucleophile, attacking the β-carbon of the α,β-unsaturated ester.[6] The reaction is typically performed without a catalyst, although mild acid or base catalysis can sometimes be employed.
Experimental Protocol:
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Setup: In a 250 mL round-bottom flask, dissolve the N-isopropyl-N-methylamine (1.0 eq) from Stage 1 in methanol (100 mL).
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Addition: Cool the solution in an ice bath. Add methyl acrylate (1.1 eq) dropwise.
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Reaction: Remove the ice bath and allow the reaction to stir at room temperature overnight. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
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Isolation: Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator. The resulting crude oil, methyl 3-(isopropyl(methyl)amino)propanoate, is often of sufficient purity to proceed to the next step.
Stage 3: Ester Hydrolysis (Saponification)
Principle: The final step is the conversion of the methyl ester to the desired carboxylic acid. This is achieved through base-catalyzed hydrolysis (saponification), followed by acidification to protonate the carboxylate salt.
Experimental Protocol:
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Hydrolysis: Dissolve the crude ester from Stage 2 in a mixture of methanol (50 mL) and a 2M aqueous solution of sodium hydroxide (NaOH, 2.0 eq).
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Heating: Heat the mixture to reflux (approx. 65-70 °C) for 2-4 hours, or until TLC analysis indicates the complete disappearance of the starting ester.
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Acidification: Cool the reaction mixture to room temperature and remove the methanol via rotary evaporation. Add deionized water (50 mL) and cool the solution in an ice bath. Carefully acidify the solution to pH ~5-6 with 6M hydrochloric acid (HCl). The product may precipitate at this stage.
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Isolation & Purification: If a precipitate forms, it can be collected by vacuum filtration, washed with cold water, and dried. If the product remains in solution, extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product, 3-(isopropyl(methyl)amino)propanoic acid.
Comparative Analysis of Synthetic Routes
To underscore the rationale for selecting the Michael addition pathway, a comparison with the less favorable direct alkylation route is presented.
| Parameter | Route 1: Michael Addition | Route 2: Direct Alkylation |
| Starting Materials | Methylamine, Acetone, Methyl Acrylate | N-methyl-β-alanine, Isopropyl Halide |
| Control & Selectivity | High. Reductive amination and Michael addition are highly selective reactions. | Low. Prone to over-alkylation, forming quaternary ammonium salts.[2][3][4] |
| Yield | Generally good to excellent over the three steps. | Often poor due to product mixtures. |
| Purification | Straightforward workup and purification at each stage. | Requires extensive chromatographic separation of similar products. |
| Scalability | Highly scalable and suitable for industrial application. | Difficult to scale due to poor control and purification issues. |
Characterization and Data
The identity and purity of the synthesized 3-(Isopropyl(methyl)amino)propanoic acid should be confirmed using standard analytical techniques.
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¹H NMR: Expect characteristic signals for the isopropyl group (a doublet and a septet), the N-methyl group (a singlet), and two methylene groups (triplets) of the propanoic acid backbone.
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¹³C NMR: Signals corresponding to all 7 unique carbon atoms should be present.
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Mass Spectrometry (ESI+): Expect to observe the protonated molecular ion [M+H]⁺ at m/z 146.12.
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Infrared (IR) Spectroscopy: Look for a broad O-H stretch (from the carboxylic acid) around 2500-3300 cm⁻¹, a sharp C=O stretch around 1710 cm⁻¹, and C-N stretching bands.
Safety and Handling
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Methylamine: Is a toxic and flammable gas/solution. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
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Sodium Borohydride: Reacts with water and acids to produce flammable hydrogen gas. Additions should be slow and controlled, especially during quenching.
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Solvents: Methanol, diethyl ether, and dichloromethane are flammable and/or toxic. Avoid inhalation and skin contact.
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Acids/Bases: Concentrated HCl and solid NaOH are highly corrosive. Handle with extreme care.
Conclusion
The is most reliably achieved through a three-stage process commencing with the reductive amination of acetone with methylamine to form the key N-isopropyl-N-methylamine intermediate. Subsequent Michael addition to methyl acrylate followed by ester hydrolysis provides the target compound in high yield and purity. This strategic approach circumvents the significant control and purification challenges associated with direct alkylation methods, offering a robust and scalable protocol for laboratory and potential industrial applications.
References
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Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]
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Wikipedia. Reductive amination. [Link]
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PubChem. 3-(Isopropyl(methyl)amino)propanoic acid. [Link]
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Master Organic Chemistry. (2017, May 26). Alkylation of Amines (Sucks!). [Link]
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Chemistry LibreTexts. (2015, March 17). 20.05.1: Alkylation of Amines by Alkyl Halides. [Link]
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Gotor-Fernández, V., et al. (2004). Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid. Tetrahedron: Asymmetry, 15(12), 1893-1897. [Link]
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Khan, M. T. H., et al. (2014). α(δ')-Michael Addition of Alkyl Amines to Dimethyl (E)-hex-2-en-4-ynedioate: Synthesis of α,β-Dehydroamino Acid Derivatives. Molecules, 19(12), 21156-21165. [Link]
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